

¹³C NMR analysis of 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(6-Aminopyridin-2-yl)acetic acid**

Cat. No.: **B1520037**

[Get Quote](#)

An In-Depth Guide to the ¹³C NMR Analysis of **2-(6-Aminopyridin-2-yl)acetic acid**: A Comparative Approach

Introduction

2-(6-Aminopyridin-2-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to key biological molecules. As a substituted pyridine derivative, it serves as a versatile building block in the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount for guaranteeing the identity, purity, and intended functionality of this and related molecules. Among the arsenal of analytical techniques available to researchers, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon skeleton of a molecule.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹³C NMR spectrum of **2-(6-Aminopyridin-2-yl)acetic acid**. We will delve into the predicted chemical shifts for each carbon atom, justifying these assignments based on established substituent effects and data from analogous compounds. Furthermore, this guide will objectively compare the utility of ¹³C NMR with other common analytical techniques, namely ¹H NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), offering supporting data and illustrating the unique advantages of each method in the structural characterization of this important molecule.

Predicted ^{13}C NMR Spectrum of 2-(6-Aminopyridin-2-yl)acetic acid

While an experimental spectrum for **2-(6-Aminopyridin-2-yl)acetic acid** is not readily available in public databases, we can confidently predict the chemical shifts of its seven unique carbon atoms by leveraging established principles of ^{13}C NMR spectroscopy. The prediction is based on the known chemical shifts of pyridine, modified by the substituent chemical shifts (SCS) of an amino group (-NH₂) and an acetic acid group (-CH₂COOH).[1][2][3]

The structure and carbon numbering for **2-(6-Aminopyridin-2-yl)acetic acid** are shown below:

Caption: Molecular structure of **2-(6-Aminopyridin-2-yl)acetic acid** with carbon numbering.

The predicted ^{13}C NMR chemical shifts are summarized in the table below. The rationale for each assignment follows.

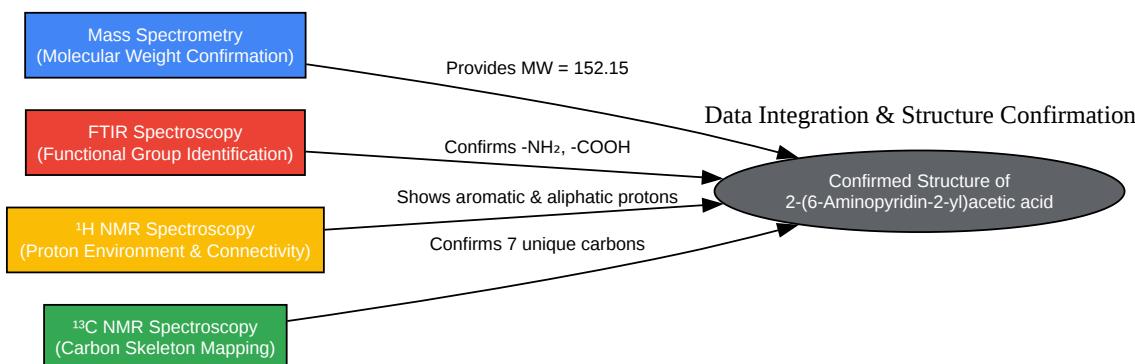
Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C2	~158	Ipso-carbon attached to the electron-withdrawing nitrogen and the acetic acid group.
C3	~110	Shielded by the electron-donating amino group at the para-position.
C4	~138	Less affected by substituents, similar to C4 in pyridine.
C5	~108	Shielded by the electron-donating amino group at the ortho-position.
C6	~160	Ipso-carbon attached to the electron-donating amino group, significantly deshielded.
C7 (-CH ₂ -)	~45	Aliphatic carbon adjacent to a carboxylic acid and an aromatic ring.
C8 (-COOH)	~175	Carbonyl carbon of the carboxylic acid group.

Rationale for Chemical Shift Assignments:

- Pyridine Ring Carbons (C2-C6): The chemical shifts of the pyridine ring are influenced by the nitrogen heteroatom and the two substituents. The nitrogen atom is electron-withdrawing, generally deshielding the adjacent (α) carbons (C2 and C6) and the para (γ) carbon (C4) compared to benzene. The amino group ($-\text{NH}_2$) is a strong electron-donating group, which causes significant shielding (upfield shift) of the ortho (C5) and para (C3) carbons.^[3] The acetic acid group ($-\text{CH}_2\text{COOH}$) is electron-withdrawing, leading to a deshielding (downfield shift) effect, particularly at the ipso-carbon (C2). The combination of these effects leads to

the predicted shifts. For instance, C6, being adjacent to the nitrogen and directly attached to the strongly electron-donating amino group, is expected to be significantly deshielded.[4]

- Acetic Acid Carbons (C7 and C8): The methylene carbon (C7) is an sp^3 -hybridized carbon and will appear in the aliphatic region of the spectrum. Its attachment to both the aromatic pyridine ring and the electron-withdrawing carboxylic acid group will place its chemical shift around 40-50 ppm. The carbonyl carbon (C8) of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and will appear far downfield, typically in the 170-180 ppm range.[5][6]


Comparative Analysis with Other Analytical Techniques

While ^{13}C NMR provides a detailed carbon backbone map, a comprehensive structural elucidation often involves a combination of analytical methods. Below is a comparison of ^{13}C NMR with ^1H NMR, MS, and FTIR for the analysis of **2-(6-Aminopyridin-2-yl)acetic acid**.

Analytical Technique	Information Provided	Advantages for this Molecule	Limitations for this Molecule
¹³ C NMR	Number and electronic environment of unique carbon atoms.	Directly maps the carbon skeleton; sensitive to subtle electronic changes from substituents.	Low natural abundance of ¹³ C requires longer acquisition times or more concentrated samples.
¹ H NMR	Number, connectivity, and electronic environment of unique protons.	Provides information on the number of protons on the pyridine ring and the methylene group; coupling patterns can confirm substitution patterns.	Signal overlap can occur, especially in the aromatic region.
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern.	Confirms the molecular formula (C ₇ H ₈ N ₂ O ₂); fragmentation can provide clues about the structure.	Does not provide detailed information about the carbon skeleton or functional group connectivity.
FTIR Spectroscopy	Presence of specific functional groups.	Confirms the presence of N-H (amine), C=O (carboxylic acid), and O-H (carboxylic acid) bonds through characteristic absorption bands.	Provides limited information on the overall molecular structure and connectivity.

Workflow for Structural Elucidation:

Spectroscopic & Spectrometric Analysis

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of **2-(6-Aminopyridin-2-yl)acetic acid**.

Experimental Protocols

¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **2-(6-Aminopyridin-2-yl)acetic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts.^[7]
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
- Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, typically ranging from several hundred to a few thousand scans.
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak as a reference.

Conclusion

The ^{13}C NMR analysis of **2-(6-Aminopyridin-2-yl)acetic acid** provides invaluable and unambiguous information about its carbon framework. By understanding the predictable effects of the amino and acetic acid substituents on the pyridine ring, a detailed and accurate assignment of the seven distinct carbon signals can be achieved. While ^{13}C NMR is a cornerstone for definitive structural elucidation, its power is maximized when used in conjunction with complementary techniques such as ^1H NMR, Mass Spectrometry, and FTIR. This integrated analytical approach ensures the unequivocal confirmation of the molecule's identity and purity, a critical step in any research or drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.joc.0c00012)
- 2. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.joc.0c00012)
- 3. [mdpi.com \[mdpi.com\]](https://www.mdpi.com/10.3390/chem2020012)
- 4. 2-Aminopyridine(504-29-0) ^{13}C NMR [[m.chemicalbook.com](https://m.chemicalbook.com/chem-13c-nmr-spectrum-of-2-aminopyridine-504-29-0.htm)]
- 5. [www2.chem.wisc.edu \[www2.chem.wisc.edu\]](https://www2.chem.wisc.edu/chem2020012)
- 6. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [[docbrown.info](https://www.docbrown.info)]
- 7. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.joc.0c00012)
- To cite this document: BenchChem. [13C NMR analysis of 2-(6-Aminopyridin-2-yl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1520037#13c-nmr-analysis-of-2-6-aminopyridin-2-yl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com